5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine
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Overview
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is a synthetic nucleoside analog. This compound is characterized by the presence of a cytidine base linked to a deoxyribose sugar, which is further modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position and a 4-methoxybenzoyl group at the N-position. These modifications enhance the compound’s stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves multiple steps. The key steps include:
Protection of the hydroxyl groups: on the deoxyribose sugar.
Coupling of the cytidine base: with the protected sugar.
Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-position.
N-acylation: with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzoyl group at the N-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cytidine base.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or DNA/RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral or anticancer activities.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby modulating their activity. The bis(4-methoxyphenyl)(phenyl)methyl group enhances the compound’s binding affinity and stability, while the 4-methoxybenzoyl group may influence its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine: Similar structure but with an adenosine base instead of cytidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-isobutyrylguanosine: Similar structure but with a guanosine base and an isobutyryl group.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bis(4-methoxyphenyl)(phenyl)methyl and 4-methoxybenzoyl groups enhances its stability and potential biological activity compared to similar compounds .
Properties
CAS No. |
68892-40-0 |
---|---|
Molecular Formula |
C38H37N3O8 |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-15-9-25(10-16-29)36(43)39-34-21-22-41(37(44)40-34)35-23-32(42)33(49-35)24-48-38(26-7-5-4-6-8-26,27-11-17-30(46-2)18-12-27)28-13-19-31(47-3)20-14-28/h4-22,32-33,35,42H,23-24H2,1-3H3,(H,39,40,43,44)/t32-,33+,35+/m0/s1 |
InChI Key |
QODIHPTYTSZYOX-VUHKNJSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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